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Abstract
Difluoroacetic anhydride ((CF₂HCO)₂O) is a highly reactive fluorinated chemical intermediate

that serves as a crucial reagent in modern organic synthesis. Its utility lies in its ability to

efficiently introduce the difluoroacetyl moiety into a wide range of molecules, a functional group

that can significantly modulate the physicochemical and biological properties of the parent

compound. This technical guide provides an in-depth overview of the chemical properties,

structure, and synthetic methodologies of difluoroacetic anhydride, with a particular focus on

its applications in pharmaceutical and agrochemical research and development. While

experimental spectroscopic and precise structural data are not readily available in public

databases, this document compiles known physical properties and presents predicted

spectroscopic characteristics and a modeled molecular structure to aid researchers in their

work with this versatile reagent.

Chemical Properties and Structure
Difluoroacetic anhydride is a colorless to light yellow liquid with a pungent odor. It is highly

corrosive and moisture-sensitive, readily hydrolyzing to difluoroacetic acid. It is soluble in many
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common organic solvents.

Physicochemical Properties
A summary of the key physicochemical properties of difluoroacetic anhydride is presented in

Table 1. These values have been compiled from various chemical suppliers and databases.

Property Value Reference(s)

Molecular Formula C₄H₂F₄O₃ [1][2]

Molecular Weight 174.05 g/mol [1][2]

Appearance Colorless to light yellow liquid [2]

Density 1.4 - 1.6 g/mL at 25 °C [2]

Boiling Point 94 - 127 °C [2]

Refractive Index ~1.34 [2]

Flash Point 11 °C [2]

CAS Number 401-67-2 [1][3]

Chemical Structure
The chemical structure of difluoroacetic anhydride consists of two difluoroacetyl groups

linked by an oxygen atom. The presence of the highly electronegative fluorine atoms

significantly influences the reactivity of the carbonyl carbons, making them highly susceptible to

nucleophilic attack.

Note on Structural Data: Experimental data from techniques such as X-ray crystallography or

gas-phase electron diffraction for difluoroacetic anhydride are not publicly available. The

provided structural representation and parameters are based on computational modeling and

comparison with analogous molecules.

A 3D representation of the molecule can be generated from its SMILES string:

O=C(OC(=O)C(F)F)C(F)F.

Figure 1. 2D Structure of Difluoroacetic Anhydride
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Based on VSEPR theory and typical bond lengths and angles for similar functional groups, the

geometry around the carbonyl carbons is expected to be trigonal planar, and the C-O-C bond

angle of the anhydride linkage is likely to be around 110-120°.

Spectroscopic Properties
Note on Spectroscopic Data: No experimentally determined spectra for difluoroacetic
anhydride are readily available in public spectral databases. The following information is

based on predictions from computational software and analysis of analogous compounds.

Researchers should perform their own analytical characterization for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: A single signal is predicted for the two equivalent protons on the α-carbons. This

signal is expected to be a triplet due to coupling with the two adjacent fluorine atoms. The

chemical shift would likely be in the region of 6.0-7.0 ppm, downfield due to the deshielding

effects of the fluorine atoms and the carbonyl groups.

¹³C NMR: Two distinct signals are predicted. The carbonyl carbon signal is expected in the

range of 160-170 ppm. The α-carbon, bonded to two fluorine atoms, would appear as a

triplet further upfield, likely in the 105-115 ppm region.

Infrared (IR) Spectroscopy
The IR spectrum of difluoroacetic anhydride is expected to show strong characteristic

absorption bands for the C=O and C-F bonds. Key predicted absorptions are listed in Table 2.

Anhydrides typically show two carbonyl stretching bands due to symmetric and asymmetric

stretching modes.

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

C=O Stretch (asymmetric) 1820 - 1800 Strong

C=O Stretch (symmetric) 1760 - 1740 Strong

C-F Stretch 1350 - 1100 Strong, multiple bands

C-O Stretch 1100 - 1000 Strong
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Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 174

would be expected, although it may be weak due to the lability of the anhydride linkage.

Common fragmentation pathways would likely involve the loss of a difluoroacetyl radical

(CHF₂CO•, m/z 77) or carbon dioxide (CO₂, m/z 44). A prominent peak at m/z 77 corresponding

to the difluoroacetyl cation ([CHF₂CO]⁺) is anticipated.

Experimental Protocols: Synthesis of Difluoroacetic
Anhydride
Difluoroacetic anhydride is typically synthesized by the dehydration of difluoroacetic acid. A

common and effective dehydrating agent for this transformation is phosphorus pentoxide

(P₄O₁₀). Below are representative experimental protocols adapted from the patent literature.

Synthesis via Dehydration with Phosphorus Pentoxide
This protocol describes a general method for the synthesis of difluoroacetic anhydride.

Reactants

Reaction

Products

Difluoroacetic Acid

Dehydration

Phosphorus Pentoxide

Difluoroacetic Anhydride

Metaphosphoric Acid

Click to download full resolution via product page

Figure 2. Synthesis of Difluoroacetic Anhydride

Materials:

Difluoroacetic acid

Phosphorus pentoxide (P₄O₁₀)
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Anhydrous solvent (e.g., dichloromethane, dichloroethane)

Dispersing agent (optional, e.g., anhydrous magnesium sulfate)

Procedure:

To a dry, four-necked flask equipped with a mechanical stirrer, a condenser, a dropping

funnel, and a nitrogen inlet, add the anhydrous solvent.

Under a nitrogen atmosphere, add phosphorus pentoxide and, if used, the dispersing agent

to the solvent with stirring.

Slowly add difluoroacetic acid to the stirred suspension via the dropping funnel. The molar

ratio of difluoroacetic acid to phosphorus pentoxide is typically between 3:1 and 4:1.

After the addition is complete, heat the reaction mixture to reflux (typically 40-50 °C

depending on the solvent) and maintain for several hours (e.g., 12 hours).

Monitor the reaction progress by a suitable analytical method (e.g., GC or NMR) until the

consumption of difluoroacetic acid is complete or has reached a desired level.

Cool the reaction mixture to room temperature.

Filter the mixture to remove the solid phosphoric acid byproducts.

Concentrate the filtrate under reduced pressure to remove the solvent.

Purify the crude difluoroacetic anhydride by fractional distillation under reduced pressure

to yield the final product.

Applications in Drug Development and Research
The primary application of difluoroacetic anhydride is as a difluoroacetylating agent. The

introduction of a difluoroacetyl group can significantly alter the properties of a molecule,

including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Role in Medicinal Chemistry
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In drug development, the difluoromethyl group (CHF₂) is often used as a bioisostere for a

hydroxyl or thiol group, and can also serve as a more lipophilic and metabolically stable

alternative to a hydroxymethyl or methoxy group. Difluoroacetic anhydride provides a direct

route to introduce the difluoroacetyl group, which can then be further transformed into other

difluoromethyl-containing functionalities. This strategy has been employed in the synthesis of

various bioactive molecules, including enzyme inhibitors and receptor modulators.

Agrochemical Synthesis
Similar to its role in pharmaceuticals, difluoroacetic anhydride is used in the synthesis of

novel pesticides and herbicides. The incorporation of fluorine atoms can enhance the efficacy

and selectivity of these agrochemicals.

Materials Science
Difluoroacetic anhydride is also utilized in the synthesis of fluorinated polymers and other

advanced materials. These materials often exhibit unique properties such as enhanced thermal

stability, chemical resistance, and specific optical or electronic characteristics.

Applications

Difluoroacetic Anhydride

Pharmaceuticals

Difluoroacetylation

Agrochemicals

Difluoroacetylation

Materials Science

Monomer Synthesis

Enzyme Inhibitors Receptor Modulators Pesticides Herbicides Fluoropolymers Specialty Chemicals
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Figure 3. Applications of Difluoroacetic Anhydride

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1304688?utm_src=pdf-body
https://www.benchchem.com/product/b1304688?utm_src=pdf-body
https://www.benchchem.com/product/b1304688?utm_src=pdf-body
https://www.benchchem.com/product/b1304688?utm_src=pdf-body-img
https://www.benchchem.com/product/b1304688?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety and Handling
Difluoroacetic anhydride is a hazardous chemical and should be handled with appropriate

safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin

burns and eye damage. It is also combustible. Personal protective equipment, including

chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Due to

its moisture sensitivity, it should be stored under an inert atmosphere in a cool, dry place away

from water and strong oxidizing agents.

Conclusion
Difluoroacetic anhydride is a valuable and versatile reagent for the introduction of the

difluoroacetyl group in organic synthesis. Its importance in the development of new

pharmaceuticals, agrochemicals, and advanced materials is well-established. While a

comprehensive experimental dataset for its spectroscopic and structural properties is currently

lacking in the public domain, this guide provides a consolidated overview of its known chemical

and physical properties, along with detailed synthetic protocols. It is anticipated that as the use

of this reagent continues to grow, more detailed characterization data will become available to

the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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